molecular formula C12H18N2O11V- B10780595 Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

Cat. No.: B10780595
M. Wt: 417.22 g/mol
InChI Key: KKEKPAVATUVHPN-UHFFFAOYSA-M
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Description

Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes vanadium, a transition metal, and 3-hydroxypyridine-2-carboxylic acid, a derivative of pyridine The trihydrate form indicates that the compound includes three molecules of water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium compounds with 3-hydroxypyridine-2-carboxylic acid under controlled conditions. One common method involves dissolving vanadium pentoxide in an acidic medium, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by crystallization, and the trihydrate form is obtained by recrystallization from water .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:

    Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups in the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Vanadium oxides and hydroxylated derivatives.

    Reduction: Reduced vanadium species and modified pyridine derivatives.

    Substitution: Halogenated or nucleophile-substituted pyridine compounds.

Scientific Research Applications

Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes. The vanadium center can mimic phosphate groups, allowing the compound to inhibit phosphatases by binding to their active sites. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine-2-carboxylic acid: A simpler derivative of pyridine without the vanadium center.

    Vanadium oxides: Compounds containing vanadium in various oxidation states but lacking the organic pyridine component.

    Hydroxyvanadium complexes: Other complexes containing vanadium and hydroxyl groups but with different organic ligands.

Uniqueness

Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is unique due to its combination of a transition metal (vanadium) with an organic ligand (3-hydroxypyridine-2-carboxylic acid) and its trihydrate form. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H18N2O11V-

Molecular Weight

417.22 g/mol

IUPAC Name

hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1

InChI Key

KKEKPAVATUVHPN-UHFFFAOYSA-M

Canonical SMILES

[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O

Origin of Product

United States

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